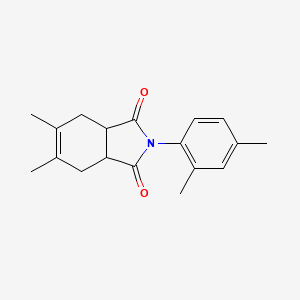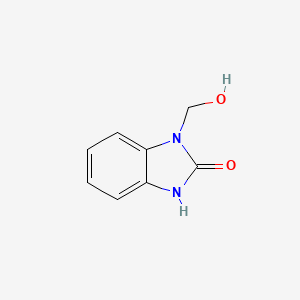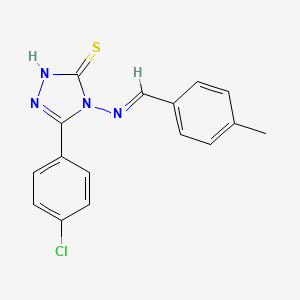
(4-Octyloxy-benzylidene)-P-tolyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Octyloxy-benzylidene)-P-tolyl-amine: is an organic compound with the molecular formula C22H29NO and a molecular weight of 323.483 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of (4-Octyloxy-benzylidene)-P-tolyl-amine typically involves the condensation reaction between 4-octyloxybenzaldehyde and P-toluidine . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
(4-Octyloxy-benzylidene)-P-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as (for nitration), (for sulfonation), and (for halogenation).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
In chemistry, (4-Octyloxy-benzylidene)-P-tolyl-amine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with specific properties .
Biology and Medicine:
Its structural features make it a candidate for the development of molecules with biological activity, such as antimicrobial or anticancer agents .
Industry:
In the industrial sector, this compound is used in the production of liquid crystals for display technologies. Its unique molecular structure allows it to exhibit liquid crystalline properties, making it suitable for use in electronic displays .
Mécanisme D'action
The mechanism of action of (4-Octyloxy-benzylidene)-P-tolyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
- (4-Ethoxy-benzylidene)-P-tolyl-amine
- (4-Pentyloxy-benzylidene)-P-tolyl-amine
- (4-Hexyloxy-benzylidene)-P-tolyl-amine
- (4-Decyloxy-benzylidene)-P-tolyl-amine
Uniqueness:
(4-Octyloxy-benzylidene)-P-tolyl-amine is unique due to its specific alkoxy chain length (octyloxy group), which influences its physical and chemical properties. This particular chain length can affect the compound’s solubility, melting point, and liquid crystalline behavior, making it distinct from other benzylidene anilines with different alkoxy groups .
Propriétés
Numéro CAS |
41468-32-0 |
|---|---|
Formule moléculaire |
C22H29NO |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C22H29NO/c1-3-4-5-6-7-8-17-24-22-15-11-20(12-16-22)18-23-21-13-9-19(2)10-14-21/h9-16,18H,3-8,17H2,1-2H3 |
Clé InChI |
MGCXMLKZHSEMFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)


![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)






![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
